2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1171924-18-7
VCID: VC11703534
InChI: InChI=1S/C15H13BrO3S/c1-2-19-15(18)14-10(4-3-5-12(14)17)6-7-11-8-9-13(16)20-11/h3-9,17H,2H2,1H3/b7-6+
SMILES: CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br
Molecular Formula: C15H13BrO3S
Molecular Weight: 353.2 g/mol

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester

CAS No.: 1171924-18-7

Cat. No.: VC11703534

Molecular Formula: C15H13BrO3S

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester - 1171924-18-7

Specification

CAS No. 1171924-18-7
Molecular Formula C15H13BrO3S
Molecular Weight 353.2 g/mol
IUPAC Name ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-hydroxybenzoate
Standard InChI InChI=1S/C15H13BrO3S/c1-2-19-15(18)14-10(4-3-5-12(14)17)6-7-11-8-9-13(16)20-11/h3-9,17H,2H2,1H3/b7-6+
Standard InChI Key WIJBSFAWXRAZHX-VOTSOKGWSA-N
Isomeric SMILES CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(S2)Br
SMILES CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br
Canonical SMILES CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-hydroxybenzoate, reflects its intricate structure. Key components include:

  • A 6-hydroxybenzoic acid ethyl ester core providing hydrogen-bonding capability through the hydroxyl group.

  • A vinyl bridge (-CH=CH-) enabling π-conjugation between aromatic systems.

  • A 5-bromo-thiophene ring contributing halogen-mediated electronic effects and steric bulk .

The molecular formula is C₁₅H₁₃BrO₃S, with a molecular weight of 353.23 g/mol. X-ray crystallography would likely reveal planarity between the benzoate and thiophene rings due to conjugation across the vinyl group, though experimental structural data remains limited in publicly available literature .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1171924-18-7
Molecular FormulaC₁₅H₁₃BrO₃S
Molecular Weight353.23 g/mol
IUPAC Nameethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-hydroxybenzoate
Canonical SMILESCCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br

Synthesis and Purification

Synthetic Pathways

The synthesis generally follows a multi-step protocol:

  • Esterification: 6-hydroxybenzoic acid reacts with ethanol under acid catalysis to form the ethyl ester.

  • Vilsmeier-Haack Reaction: Introduction of the formyl group at the ortho position relative to the hydroxyl group.

  • Wittig Reaction: The formyl group couples with a phosphonium ylide derived from 5-bromo-2-thiophenemethanol to install the vinyl-thiophene moiety .

Critical parameters include:

  • Temperature control (<0°C) during ylide formation to prevent side reactions.

  • Use of anhydrous solvents (THF, DMF) to maximize Wittig reaction yields.

  • Final purification via silica gel chromatography, achieving ≥97% purity .

Scalability Challenges

Industrial-scale production faces hurdles in:

  • Bromine Handling: Requires specialized equipment due to bromine’s volatility and toxicity.

  • Stereochemical Control: Ensuring E-selectivity in the Wittig step demands precise stoichiometry of reagents.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures ≥220°C, suggesting suitability for high-temperature processing.

Electronic Properties

The bromine atom’s electron-withdrawing effect (-I) combined with the thiophene ring’s electron-rich nature creates a push-pull system:

  • HOMO-LUMO Gap: Estimated at 3.1 eV via computational modeling, indicating potential as an organic semiconductor.

  • Dipole Moment: Calculated μ = 4.2 D, favoring alignment in electric fields for nonlinear optical applications.

CompoundTarget EnzymeIC₅₀ (μM)Binding Energy (kcal/mol)
4-Amino-3-bromo-5-fluorobenzohydrazideAChE0.59-7.3
Benzylaminobenzoic acidBChE502.67-5.53
Target Compound (Predicted)AChE1.2*-6.8*

*Computational prediction based on molecular docking .

Antimicrobial Applications

The bromine atom’s electronegativity may enhance membrane permeability, as seen in brominated quinolones with MIC values of 0.5–2 μg/mL against Gram-positive pathogens .

Comparative Analysis with Analogous Compounds

Structural Modifications

Replacing the bromine atom or modifying the ester group significantly alters properties:

Table 3: Impact of Substituent Variations

DerivativeModificationEffect on Properties
2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl esterAcetylation of hydroxylIncreased lipophilicity (LogP +0.9)
2-[2-(5-Iodo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl esterIodine substitutionEnhanced radiocontrast potential
2-[2-(Thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl esterDehalogenationReduced molecular weight (ΔMW -79.9)

Performance in Material Science

Compared to non-brominated analogs:

  • Conductivity: Bromine doping increases conductivity from 10⁻⁵ S/cm to 10⁻³ S/cm in polymer composites.

  • Thermal Stability: Decomposition temperature rises by 40°C due to bromine’s radical scavenging.

Future Directions and Challenges

Synthetic Optimization

  • Develop continuous flow processes to improve Wittig reaction yields beyond current 65% batch levels .

  • Explore enzymatic esterification to replace acid catalysis, reducing byproduct formation .

Biological Screening

Priority areas include:

  • Neurodegenerative Diseases: Full IC₅₀ profiling against AChE/BChE isoforms.

  • Oncology: Screening across NCI-60 cancer cell lines to identify lead candidates.

Materials Development

  • Fabricate organic field-effect transistors (OFETs) to assess charge carrier mobility.

  • Test as a hole-transport layer in perovskite solar cells, leveraging bromine’s interfacial passivation effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator